molecular formula C8H4F3NO B2445001 [4-(Trifluoromethyl)phenyl] cyanate CAS No. 1188446-85-6

[4-(Trifluoromethyl)phenyl] cyanate

Cat. No.: B2445001
CAS No.: 1188446-85-6
M. Wt: 187.121
InChI Key: IUAYPQIYMWDTPZ-UHFFFAOYSA-N
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Description

[4-(Trifluoromethyl)phenyl] cyanate is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a cyanate group

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(Trifluoromethyl)phenyl] cyanate typically involves the reaction of 4-(trifluoromethyl)phenyl isocyanate with suitable reagents under controlled conditions. One common method is the reaction of 4-(trifluoromethyl)phenyl isocyanate with potassium cyanate in the presence of a catalyst . The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

[4-(Trifluoromethyl)phenyl] cyanate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. Reaction conditions typically involve the use of organic solvents, mild temperatures, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, reaction with amines can yield ureas, while reaction with alcohols can produce carbamates .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[4-(Trifluoromethyl)phenyl] cyanate is unique due to the presence of both the trifluoromethyl and cyanate groups, which impart distinct chemical properties and reactivity. This combination allows for versatile applications in synthesis, research, and industry, making it a valuable compound in various fields.

Properties

IUPAC Name

[4-(trifluoromethyl)phenyl] cyanate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3NO/c9-8(10,11)6-1-3-7(4-2-6)13-5-12/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUAYPQIYMWDTPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)OC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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